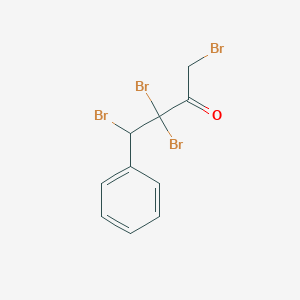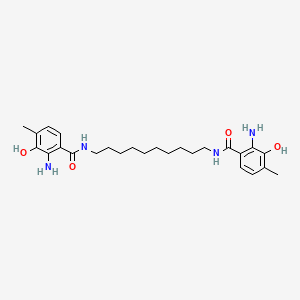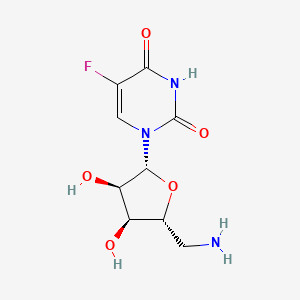
5'-Amino-5'-deoxy-5-fluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Amino-5’-deoxy-5-fluorouridine is a fluorinated nucleoside analog. It is a derivative of uridine, where the hydroxyl group at the 5’ position is replaced by an amino group, and a fluorine atom is introduced at the same position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-5’-deoxy-5-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5’ position. The amino group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 5’-Amino-5’-deoxy-5-fluorouridine often involves multi-step synthesis processes that ensure high yield and purity. The process may include the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of advanced purification techniques such as chromatography is essential to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5’-Amino-5’-deoxy-5-fluorouridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
5’-Amino-5’-deoxy-5-fluorouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated nucleosides.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Mecanismo De Acción
The mechanism of action of 5’-Amino-5’-deoxy-5-fluorouridine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. It inhibits the enzyme thymidylate synthase, which is crucial for DNA replication. This inhibition results in the depletion of thymidine triphosphate, causing DNA damage and cell death. The compound also interferes with RNA processing and function, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog with antineoplastic properties.
Doxifluridine: A prodrug of 5-fluorouracil that is converted into the active drug in the body.
Uniqueness
5’-Amino-5’-deoxy-5-fluorouridine is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other fluorinated nucleosides. Its ability to be selectively activated in tumor cells makes it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
82207-47-4 |
|---|---|
Fórmula molecular |
C9H12FN3O5 |
Peso molecular |
261.21 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1,11H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |
Clave InChI |
CFRPQDDBSNZLHF-UAKXSSHOSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CN)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


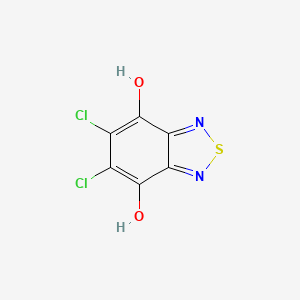
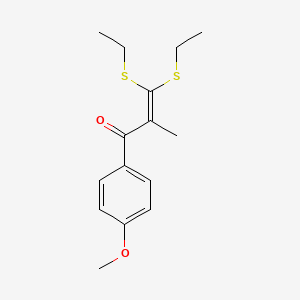
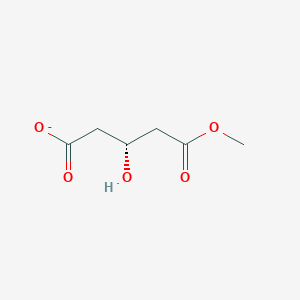
![sodium;(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-(hydroxymethyl)-7-methoxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14418319.png)
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)

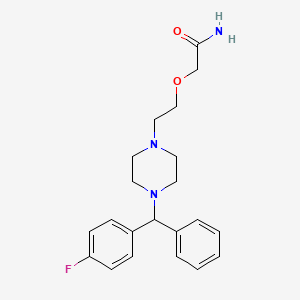

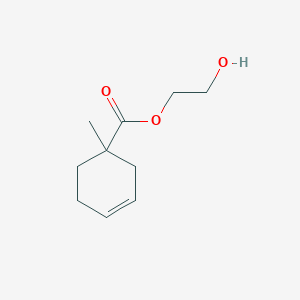
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
